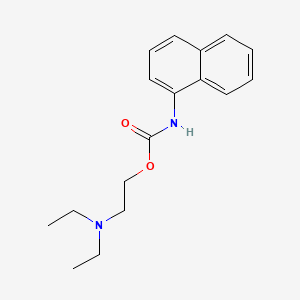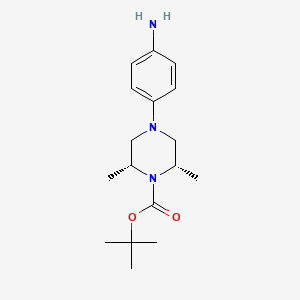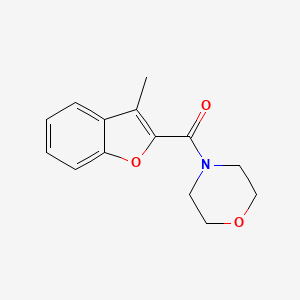
2-(Diethylamino)ethyl 1-naphthylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 1-naphthylcarbamate is an organic compound with the molecular formula C17H22N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a naphthalene ring, which is a fused pair of benzene rings, and a carbamate group, which is a functional group derived from carbamic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 1-naphthylcarbamate typically involves the reaction of 1-naphthyl isocyanate with 2-(Diethylamino)ethanol. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, which acts as a catalyst. The reaction can be represented as follows:
1-Naphthyl isocyanate+2-(Diethylamino)ethanol→2-(Diethylamino)ethyl 1-naphthylcarbamate
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, are crucial for industrial synthesis.
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 1-naphthylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-(Diethylamino)ethyl 1-naphthylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes and sensors due to its fluorescent properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(Diethylamino)ethyl 1-naphthylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)ethyl 2-naphthylcarbamate
- 2-(Dimethylamino)ethyl 1-naphthylcarbamate
- 2-(Diethylamino)ethyl phenylcarbamate
Uniqueness
2-(Diethylamino)ethyl 1-naphthylcarbamate is unique due to its specific combination of a naphthalene ring and a diethylaminoethyl carbamate group. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
属性
分子式 |
C17H22N2O2 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C17H22N2O2/c1-3-19(4-2)12-13-21-17(20)18-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H,18,20) |
InChI 键 |
RDIBZKPSUBFQEP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)NC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12004364.png)

![(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004372.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12004386.png)

![methyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12004408.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12004411.png)

![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)

![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)


